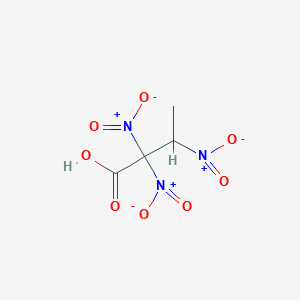
2,2,3-Trinitrobutanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,3-Trinitrobutanoic acid is an organic compound characterized by the presence of three nitro groups attached to a butanoic acid backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,3-Trinitrobutanoic acid typically involves the nitration of butanoic acid derivatives. One common method includes the nitration of butanoic acid using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is highly exothermic and requires careful temperature management to prevent decomposition of the product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure precise control over reaction conditions, such as temperature and concentration of reactants. This method enhances the yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,2,3-Trinitrobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state products.
Reduction: Reduction reactions typically involve the conversion of nitro groups to amino groups.
Substitution: The nitro groups can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas in the presence of a palladium catalyst or lithium aluminum hydride are used.
Substitution: Substitution reactions often require the presence of a strong base or acid to facilitate the replacement of nitro groups.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of this compound can yield 2,2,3-triaminobutanoic acid, while oxidation can produce various carboxylic acid derivatives.
Aplicaciones Científicas De Investigación
2,2,3-Trinitrobutanoic acid has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of other energetic materials and as a reagent in organic synthesis.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial properties.
Medicine: Research is ongoing to explore its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of high-energy materials for various industrial applications, including propellants and explosives.
Mecanismo De Acción
The mechanism by which 2,2,3-Trinitrobutanoic acid exerts its effects involves the interaction of its nitro groups with molecular targets. The nitro groups can undergo redox reactions, leading to the generation of reactive intermediates that interact with cellular components. These interactions can disrupt normal cellular functions, leading to the compound’s observed effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2,2,3-Trinitropropanoic acid
- 2,2,3-Trinitrobutane
- 2,2,3-Trinitrobutanol
Uniqueness
2,2,3-Trinitrobutanoic acid is unique due to its specific arrangement of nitro groups and the butanoic acid backbone. This structure imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill.
Propiedades
Número CAS |
65308-84-1 |
|---|---|
Fórmula molecular |
C4H5N3O8 |
Peso molecular |
223.10 g/mol |
Nombre IUPAC |
2,2,3-trinitrobutanoic acid |
InChI |
InChI=1S/C4H5N3O8/c1-2(5(10)11)4(3(8)9,6(12)13)7(14)15/h2H,1H3,(H,8,9) |
Clave InChI |
RSLZUMATNOILSA-UHFFFAOYSA-N |
SMILES canónico |
CC(C(C(=O)O)([N+](=O)[O-])[N+](=O)[O-])[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


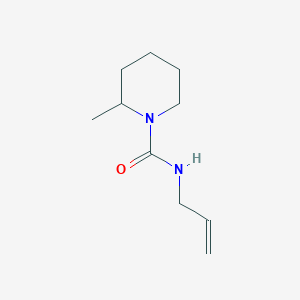
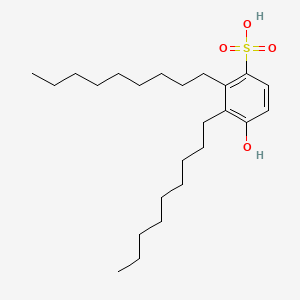
![2-{[(3,4-Dichlorophenyl)methyl]disulfanyl}-1-oxo-1lambda~5~-pyridine](/img/structure/B14481687.png)
![Methyl [(dimethylamino)(phenyl)boranyl]acetate](/img/structure/B14481688.png)
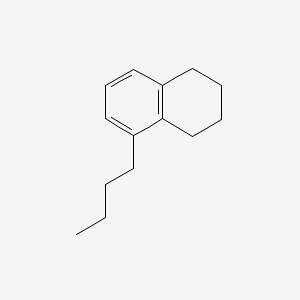
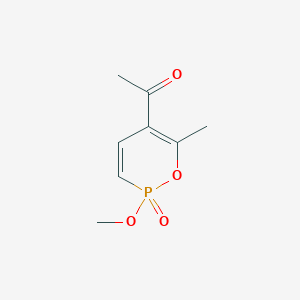

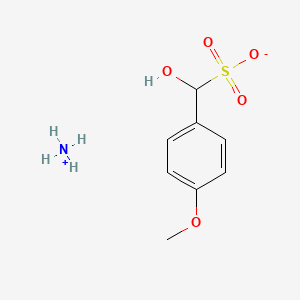
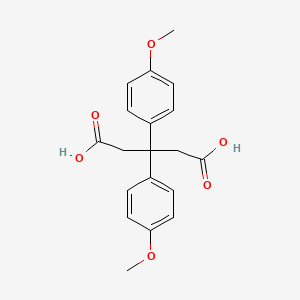
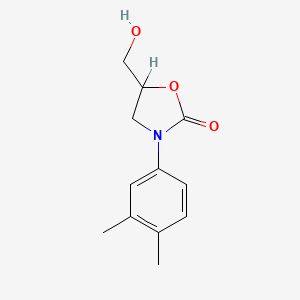
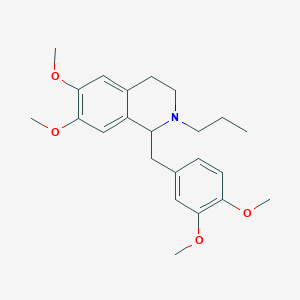

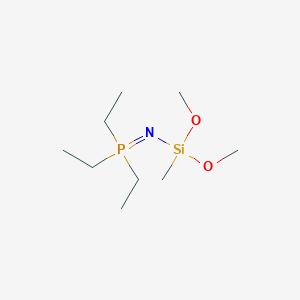
![[(2-Chloro-2-ethoxyethyl)sulfanyl]benzene](/img/structure/B14481763.png)
